molecular formula C28H20N2O4 B12218402 1,4-Bis(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butane CAS No. 168206-24-4

1,4-Bis(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butane

Cat. No.: B12218402
CAS No.: 168206-24-4
M. Wt: 448.5 g/mol
InChI Key: JCQSEAVYVYSHSU-UHFFFAOYSA-N
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Description

1,4-Bis(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butane is a complex organic compound belonging to the family of benzo[de]isoquinoline-1,3-diones This compound is characterized by its unique structure, which includes two benzo[de]isoquinoline-1,3-dione moieties connected by a butane linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butane typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as benzene and petroleum ether for recrystallization . The process can be further optimized by varying the reaction temperature, time, and the molar ratios of the reactants.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and automated synthesis platforms, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and hydrazines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

1,4-Bis(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butane involves its interaction with specific molecular targets and pathways. The compound can act as a chemosensor, where its fluorescence properties change upon binding to specific ions or molecules . This interaction is often mediated by photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms . The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4-Bis(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butane include:

Uniqueness

The uniqueness of this compound lies in its dual benzo[de]isoquinoline-1,3-dione moieties connected by a butane linker. This structure imparts unique electronic and photophysical properties, making it suitable for a wide range of applications in sensing, materials science, and medicinal chemistry .

Properties

CAS No.

168206-24-4

Molecular Formula

C28H20N2O4

Molecular Weight

448.5 g/mol

IUPAC Name

2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C28H20N2O4/c31-25-19-11-3-7-17-8-4-12-20(23(17)19)26(32)29(25)15-1-2-16-30-27(33)21-13-5-9-18-10-6-14-22(24(18)21)28(30)34/h3-14H,1-2,15-16H2

InChI Key

JCQSEAVYVYSHSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O

Origin of Product

United States

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